Fluplatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

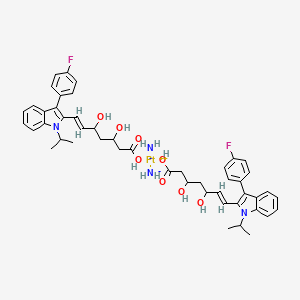

C48H56F2N4O8Pt |

|---|---|

Molecular Weight |

1050.1 g/mol |

IUPAC Name |

azanide;bis((E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid);platinum(2+) |

InChI |

InChI=1S/2C24H26FNO4.2H2N.Pt/c2*1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;;/h2*3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);2*1H2;/q;;2*-1;+2/b2*12-11+;;; |

InChI Key |

UYQVBVYONDWJQH-ZSDDQYQESA-N |

Isomeric SMILES |

CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.[NH2-].[NH2-].[Pt+2] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[NH2-].[NH2-].[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Fluplatin's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

An In-depth Analysis of a Novel Prodrug Overcoming Cisplatin Resistance

For Immediate Distribution

This technical guide provides a comprehensive overview of the mechanism of action of Fluplatin, a novel prodrug, in the context of non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document details the core molecular pathways, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate mechanisms through signaling and workflow diagrams.

Introduction: Addressing the Challenge of Cisplatin Resistance in NSCLC

Cisplatin has long been a cornerstone of first-line chemotherapy for NSCLC.[1][2] Its efficacy, however, is frequently undermined by the development of chemoresistance, a major factor contributing to the poor prognosis of many NSCLC patients.[1][2] A significant driver of this resistance is the mutation of the tumor suppressor protein p53, which is prevalent in a high percentage of NSCLC cases.[1][3] Standard cisplatin treatment can paradoxically increase the risk of acquiring TP53 mutations, further fueling resistance.[1][3]

This compound, a prodrug synthesized from cisplatin and fluvastatin, has been developed to overcome this critical challenge.[1][2] This guide elucidates the mechanism by which this compound, particularly in its nanoparticle formulation (FP NPs), circumvents cisplatin resistance and exerts potent anti-tumor effects in NSCLC, with a focus on its action in p53-mutated cancer cells.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's innovative mechanism of action is centered on two key strategies: the degradation of mutant p53 and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1][2][3]

Degradation of Mutant p53

Unlike wild-type p53, which plays a crucial role in cisplatin-induced apoptosis, mutant p53 can promote chemoresistance.[1][3] this compound nanoparticles (FP NPs) have been shown to selectively induce the degradation of mutant p53.[1] This degradation is mediated by the ubiquitination pathway, effectively removing a key driver of resistance and re-sensitizing the cancer cells to the cytotoxic effects of the platinum-based component.[1]

Induction of Endoplasmic Reticulum (ER) Stress

FP NPs are designed to accumulate in the endoplasmic reticulum.[1] This targeted accumulation triggers significant ER stress, a condition arising from the buildup of unfolded or misfolded proteins.[1] The sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, switches from a pro-survival to a pro-apoptotic signaling cascade, culminating in cancer cell death.[1]

The following diagram illustrates the proposed signaling pathway of this compound in NSCLC.

Caption: Signaling pathway of this compound in NSCLC.

Quantitative Data Summary

The efficacy of this compound nanoparticles (FP NPs) has been demonstrated through in vitro studies, with key quantitative data summarized below.

Table 1: In Vitro Cytotoxicity of FP NPs and Cisplatin in NSCLC Cell Lines

| Cell Line | p53 Status | Treatment | IC50 (μM) |

| H1975 | Mutant | FP NPs | 2.24 ± 0.20 |

| Cisplatin | 59.65 ± 2.51 | ||

| A549 | Wild-Type | FP NPs | 4.57 ± 0.18 |

| Cisplatin | 15.54 ± 0.92 | ||

| A549/DDP | Mutant | FP NPs | 4.51 ± 0.21 |

| (Cisplatin-Resistant) | Cisplatin | 123.53 ± 5.22 | |

| Data from Bi et al., 2024.[1] |

Table 2: Apoptosis Induction in H1975 (mutant p53) NSCLC Cells

| Treatment (4 μM for 6h) | Apoptosis Rate (%) |

| Control | ~5% |

| Cisplatin | ~15% |

| This compound NPs (F NPs) | ~30% |

| FP NPs | ~45% |

| Approximate values interpreted from graphical data in Bi et al., 2024.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin.

Methodology:

-

Cell Seeding: NSCLC cells (H1975, A549, A549/DDP) are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound nanoparticles (FP NPs) or cisplatin. The cells are then incubated for an additional 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Relative cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Objective: To measure the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: H1975 cells are treated with 4 µM of the different drug formulations (Control, Cisplatin, F NPs, FP NPs) for 6 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.[1]

The experimental workflow for the apoptosis assay is depicted in the diagram below.

References

- 1. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fluplatin: A Novel Prodrug Strategy Targeting Mutant p53 to Overcome Chemotherapy Resistance in Cancer

An In-Depth Technical Guide

Abstract

The efficacy of cisplatin, a cornerstone of chemotherapy for various malignancies, is frequently undermined by the development of chemoresistance. A primary driver of this resistance is the mutation of the TP53 tumor suppressor gene, which occurs in over 50% of human cancers.[1][2] Mutant p53 (mutp53) proteins not only lose their tumor-suppressive functions but can also acquire oncogenic "gain-of-function" properties that promote tumor progression and further drug resistance.[3][4] To address this critical challenge, a novel prodrug, Fluplatin, has been developed. This compound is synthesized from cisplatin and fluvastatin, a statin drug known to promote the degradation of mutp53.[3][5] This guide provides a detailed overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation, intended for researchers and drug development professionals.

Introduction to the Challenge of Mutant p53 in Cancer Therapy

The p53 protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress, such as DNA damage caused by chemotherapy.[6][7] In cancers harboring TP53 mutations, this protective mechanism is lost.[2] Cisplatin, a first-line treatment for non-small cell lung cancer (NSCLC) and other cancers, relies on a functional p53 pathway to exert its cytotoxic effects.[3] Consequently, p53 mutations are a major factor in cisplatin resistance.[3]

Furthermore, the accumulation of stabilized mutp53 proteins can actively contribute to oncogenesis through gain-of-function (GOF) activities, further complicating treatment.[3] An insidious aspect of cisplatin therapy is its potential to induce TP53 mutations, thereby creating a cycle of resistance.[3] The development of therapeutic strategies that can specifically target and eliminate mutp53 is therefore a high-priority goal in oncology.[1] this compound was designed to meet this need by combining the DNA-damaging activity of cisplatin with the mutp53-degrading capability of fluvastatin into a single therapeutic agent.[3][5]

This compound Formulation and Nanoparticle Delivery

This compound is a prodrug chemically synthesized from cisplatin and fluvastatin.[3] To enhance its delivery and therapeutic effect, this compound is self-assembled and encapsulated with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE) to form this compound@PEG–PE nanoparticles (FP NPs).[3][8] This nanoparticle formulation is designed to improve solubility, stability, and tumor-targeting capabilities.

Mechanism of Action: A Dual-Pronged Attack

This compound nanoparticles employ a multi-faceted approach to induce cancer cell death, which differs based on the p53 status of the tumor cells.

-

In Mutant p53 (mutp53) Cancer Cells: The fluvastatin component of this compound takes the lead. It promotes the specific degradation of the mutp53 protein, thereby relieving the chemoresistance and abrogating the oncogenic GOF effects.[3]

-

In Wild-Type p53 (wtp53) Cancer Cells: The cisplatin moiety functions as expected. It induces DNA damage, which in turn activates the wild-type p53 pathway, leading to apoptosis.[3]

-

Universal Induction of Endoplasmic Reticulum Stress (ERS): A key feature of FP NPs is their ability to efficiently trigger endoplasmic reticulum stress in cancer cells, irrespective of their p53 status.[3][8]

The combination of mutp53 degradation or wtp53 activation with the induction of ERS creates a potent and synergistic stimulus for apoptosis, effectively overcoming the resistance mechanisms that plague conventional cisplatin therapy.[3]

Preclinical Efficacy Data

Quantitative data from preclinical studies highlight the potency of this compound against both cisplatin-sensitive and resistant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | p53 Status | Description | IC50 of this compound (µM) |

| H1975 | Mutant | Non-Small Cell Lung Cancer | 2.24[5] |

| A549 | Wild-Type | Non-Small Cell Lung Cancer | 4.57[5] |

| A549/DDP | Wild-Type | Cisplatin-Resistant A549 | 4.51[5] |

Table 2: In Vivo Antitumor Activity of this compound Nanoparticles (FP NPs)

| Parameter | Description |

| Animal Model | Nude Mice[3] |

| Cell Line | H1975 (mutp53 NSCLC) Subcutaneous Xenograft[3] |

| Treatment Regimen | 10.49 mg/kg this compound, tail vein injection, every three days for 5 doses[5] |

| Result | FP NPs demonstrated superior tumor suppression compared to cisplatin alone.[3] |

| Mean Final Tumor Volume | 107.81 ± 10.69 mm³[3] |

Key Experimental Protocols

The following protocols are representative of the methods used to evaluate the efficacy of this compound.

5.1 Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cancer cells (e.g., H1975, A549) into 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

5.2 Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins (e.g., p53, cleaved caspase-3) in cell lysates.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-cleaved caspase-3) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[10]

5.3 In Vivo Xenograft Tumor Model

This protocol establishes a tumor model in immunocompromised mice to evaluate the antitumor efficacy of a drug in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., 1 x 10⁶ Hela cells or H1975 cells) and resuspend them in a suitable medium or PBS.[3][10]

-

Implantation: Subcutaneously inject the cell suspension into the flank of nude mice.[3][10]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 7 days post-inoculation).[10]

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, cisplatin, FP NPs). Administer the treatment as per the defined schedule (e.g., tail vein injection every three days).[5][10]

-

Monitoring: Monitor the health and body weight of the mice throughout the experiment. Measure tumor volumes every other day using calipers (Volume = 0.5 x Length x Width²).[10]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, TUNEL assay for apoptosis).[5][11]

Conclusion and Future Directions

This compound represents a promising, rationally designed therapeutic strategy that directly confronts a major mechanism of chemotherapy resistance. By integrating a mutp53-degrading agent with a conventional DNA-damaging agent into a single nanoparticle formulation, this compound demonstrates significant efficacy in preclinical models of NSCLC, including those with p53 mutations. Its dual mechanism of action—degrading mutant p53 while inducing endoplasmic reticulum stress—provides a robust method for triggering apoptosis in cancer cells.

Future research should focus on expanding the evaluation of this compound to other cancer types with high frequencies of TP53 mutations. Further investigation into the detailed molecular pathways of ERS induction by FP NPs could reveal additional therapeutic targets. Ultimately, the compelling preclinical data strongly support the advancement of this compound into clinical trials to assess its safety and efficacy in patients with treatment-resistant, p53-mutated cancers.

References

- 1. Targeting mutant p53 for cancer therapy: direct and indirect strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutant p53 drives cancer chemotherapy resistance due to loss of function on activating transcription of PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluplatin-Induced Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluplatin, a novel prodrug of cisplatin and fluvastatin, has demonstrated significant antitumor activity, particularly in overcoming chemoresistance in non-small cell lung cancer.[1] A key mechanism contributing to its efficacy is the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen.[1] This guide provides an in-depth technical overview of the molecular pathways and experimental methodologies associated with this compound-induced ER stress, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Endoplasmic Reticulum Stress

This compound is a synthesized prodrug that combines the chemotherapeutic agent cisplatin with fluvastatin.[1] This combination is designed to address the challenge of cisplatin resistance, which is often linked to mutations in the p53 tumor suppressor gene.[1] this compound has been formulated into nanoparticles (FP NPs) to enhance its delivery and efficacy.[1]

The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and modification. Perturbations to ER homeostasis, such as those induced by cytotoxic drugs, can lead to an accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER function but can also initiate apoptosis if the stress is severe or prolonged. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.

Signaling Pathways of this compound-Induced ER Stress

As a prodrug of cisplatin, this compound's induction of ER stress is understood to follow the pathways activated by cisplatin. This involves the activation of all three branches of the UPR.

The PERK Pathway

Upon ER stress, PERK (Protein kinase RNA-like endoplasmic reticulum kinase) dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Caption: The PERK-mediated ER stress response pathway.

The IRE1 Pathway

Inositol-requiring enzyme 1 (IRE1) is another ER transmembrane protein that, upon activation, exhibits both kinase and endoribonuclease (RNase) activity. Its RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Persistent IRE1 signaling can also lead to apoptosis through the activation of JNK and the degradation of anti-apoptotic microRNAs.

Caption: The IRE1-mediated ER stress response pathway.

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a transmembrane transcription factor that, under ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases to release its cytosolic domain (ATF6f). ATF6f then moves to the nucleus and activates the transcription of genes encoding ER chaperones, such as GRP78/BiP, and components of the ERAD machinery.

Caption: The ATF6-mediated ER stress response pathway.

Quantitative Data

The following tables summarize key quantitative data related to the effects of this compound and its active component, cisplatin, on cancer cell lines.

Table 1: Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) of this compound |

| H1975 | 2.24 |

| A549 | 4.57 |

| A549/DDP (Cisplatin-resistant) | 4.51 |

Data sourced from MedchemExpress product information, citing Bi YY, et al. Nat Commun. 2024.[2]

Table 2: Cisplatin-Induced Upregulation of ER Stress Markers in A549 and H460 NSCLC Cell Lines (24h treatment)

| Treatment | GRP78 Protein Level (Fold Change vs. Control) | p-PERK Protein Level (Fold Change vs. Control) | p-IRE1 Protein Level (Fold Change vs. Control) |

| Cisplatin (10 µM) | ~1.5 | ~1.8 | ~1.6 |

| Cisplatin (20 µM) | ~2.0 | ~2.5 | ~2.2 |

| Cisplatin (40 µM) | ~2.8 | ~3.5 | ~3.0 |

Data adapted from Zhu, H., et al. (2016). ER stress and autophagy are involved in the apoptosis induced by cisplatin in human lung cancer cells. Oncol Rep, 35(5), 2606-14.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, H1975)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Caption: Workflow for the MTT cell viability assay.

Western Blotting for ER Stress Markers

This protocol is used to detect the expression levels of key proteins in the ER stress pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-p-IRE1, anti-ATF6, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Caption: General workflow for Western blotting.

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of intracellular ROS, a common upstream event in drug-induced ER stress.

Materials:

-

96-well black, clear-bottom plates

-

Cancer cell lines

-

This compound stock solution

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

HBSS (Hank's Balanced Salt Solution)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells with HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess probe.

-

Treat the cells with various concentrations of this compound.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.

Conclusion

This compound represents a promising strategy to overcome cisplatin resistance, and its ability to induce ER stress is a central component of its anticancer activity. This technical guide has provided a detailed overview of the key signaling pathways involved, quantitative data on its efficacy, and robust protocols for its investigation. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and optimization of this compound and other ER stress-inducing anticancer agents. Further research should focus on elucidating the precise dose- and time-dependent effects of this compound on all three UPR branches and its downstream apoptotic pathways.

References

Fluplatin: A Novel Prodrug Strategy to Counteract Chemoresistance in Preclinical Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various malignancies, including non-small cell lung cancer (NSCLC). Its efficacy, however, is frequently undermined by the development of chemoresistance, a major clinical challenge.[1] One of the key mechanisms implicated in cisplatin resistance is the mutation of the tumor suppressor protein p53 (TP53).[2][3] Cisplatin therapy itself can paradoxically increase the risk of acquiring TP53 mutations, creating a vicious cycle that promotes resistance.[2][3]

To address this challenge, a novel prodrug, Fluplatin , has been developed. This compound is a conjugate of cisplatin and fluvastatin.[2][3][4] Fluvastatin has been identified as a compound capable of mitigating cisplatin resistance.[2][3] This whitepaper provides a comprehensive technical overview of the preclinical research on this compound, focusing on its mechanism of action in overcoming chemoresistance, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

This compound's Dual Mechanism of Action

This compound is engineered to combat chemoresistance through a two-pronged attack. As a prodrug, it is designed to release its two active components, cisplatin and fluvastatin, within the tumor microenvironment.

-

Cisplatin Component : The cisplatin moiety functions via its established mechanism: forming platinum-DNA adducts that induce DNA damage, inhibit DNA synthesis, and ultimately trigger apoptosis in cancer cells.[5][6]

-

Fluvastatin Component : The fluvastatin component specifically targets a key driver of resistance. It facilitates the degradation of mutant p53 (mutp53).[2][3] By eliminating mutp53, fluvastatin relieves the downstream inhibition of pro-apoptotic pathways, effectively resensitizing the cancer cells to the DNA-damaging effects of cisplatin.[2]

Furthermore, the combined action efficiently triggers endoplasmic reticulum stress (ERS), another pathway leading to apoptosis.[2][3] This dual mechanism allows this compound to overcome the chemoresistance conferred by p53 mutations.

Quantitative Preclinical Data

This compound, particularly when formulated as this compound@PEG-PE nanoparticles (FP NPs), demonstrates significantly enhanced cytotoxicity against both cisplatin-sensitive and resistant NSCLC cell lines compared to cisplatin alone.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using MTT assays, revealing the potent effect of FP NPs.

| Cell Line | Description | FP NPs IC50 (µM) | Cisplatin IC50 (µM) |

| H1975 | NSCLC (p53 mutant) | 2.24 ± 0.20 | 59.65 ± 2.51 |

| A549 | NSCLC (p53 wild-type) | 4.57 ± 0.18 | 15.54 ± 0.92 |

| A549/DDP | Cisplatin-Resistant A549 | 4.51 ± 0.21 | 123.53 ± 5.22 |

| Data sourced from a 2024 study on this compound nanoparticles.[3] |

Table 2: Nanoparticle Characteristics

The physical characteristics of the self-assembled this compound nanoparticles (F NPs) and the final PEG-PE coated formulation (FP NPs) are critical for its delivery and efficacy.

| Parameter | This compound NPs (F NPs) | This compound@PEG-PE NPs (FP NPs) |

| Average Particle Size (nm) | 11.05 ± 0.13 | 101.55 ± 0.65 |

| Zeta Potential (mV) | Not Specified | -4.54 ± 0.18 |

| Encapsulation Efficiency (%) | Not Applicable | 96.15 ± 1.98 |

| Data sourced from a 2024 study on this compound nanoparticles.[3] |

Table 3: In Vivo Antitumor Efficacy

In a subcutaneous H1975 (p53 mutant) tumor model in nude mice, FP NPs showed superior tumor suppression compared to cisplatin.

| Treatment Group | Mean Tumor Volume (mm³) at Endpoint |

| Control (Saline) | Not specified, used as baseline |

| Cisplatin | Not significant effect |

| FP NPs | 107.81 ± 10.69 |

| Data reflects the endpoint of the in vivo study.[3] |

Signaling Pathways in this compound Action

The efficacy of this compound is rooted in its ability to modulate critical signaling pathways that govern cell survival and death. The degradation of mutant p53 is a central event that restores apoptotic signaling.

Overcoming p53-Mediated Resistance

Cisplatin treatment can induce or select for p53 mutations, which then suppress downstream pro-apoptotic genes and upregulate oncogenes, leading to resistance. Fluvastatin counteracts this by degrading mutant p53, thereby restoring the cell's ability to undergo apoptosis in response to DNA damage. Gene Ontology (GO) enrichment analysis has shown that fluvastatin treatment makes the downstream p53 pathway in mutant cells more closely resemble that of wild-type cells.[3]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound and Nanoparticle Formulation

-

Prodrug Synthesis : this compound was synthesized based on the coordinated interaction between dechlorinated cisplatin and fluvastatin. A fluvastatin-to-cisplatin molar ratio of 2:1 was used to maximize the final product yield, which was reported to be 64.18% after a two-step process.[3]

-

Nanoparticle Self-Assembly : The synthesized this compound prodrug self-assembles into initial nanoparticles (F NPs).[3]

-

PEG-PE Encapsulation : To create the final formulation (FP NPs), the this compound nanoparticles are encapsulated with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE). This is achieved by self-assembly using a this compound:PEG–PE mass ratio of 5:1.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding : H1975, A549, and A549/DDP cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment : Cells are treated with serial dilutions of FP NPs or cisplatin for a specified duration (e.g., 72 hours).

-

MTT Incubation : After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading : The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.

-

IC50 Calculation : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Subcutaneous Tumor Model

The workflow for assessing the in vivo efficacy of this compound nanoparticles is a critical component of its preclinical validation.

-

Cell Line : H1975 human NSCLC cells, which harbor a p53 mutation, are used.[3]

-

Animal Model : Nude mice are used for the subcutaneous implantation of H1975 cells.[3]

-

Tumor Establishment : Mice are monitored until tumors reach a palpable size (e.g., 5-8 mm in diameter).[7]

-

Treatment Groups : Animals are randomized into groups, including a control (saline), cisplatin, and FP NPs.

-

Dosing Regimen : this compound (as FP NPs) is administered via tail vein injection at a dose of 10.49 mg/kg. The treatment is given once every three days for a total of five doses.[4]

-

Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.

In Vivo Biodistribution Analysis

-

Labeling : For tracking, FP NPs are labeled with a near-infrared fluorescent dye (e.g., DiR).

-

Administration : The labeled FP NPs are administered to tumor-bearing mice.

-

In Vivo Imaging : The biodistribution of the nanoparticles is monitored over time (e.g., at 24 hours) using an in vivo imaging system.[3]

-

Ex Vivo Analysis : To confirm accumulation, mice are euthanized at various time points. Tumors and major organs (heart, liver, spleen, lungs, kidneys) are excised and imaged.[3]

-

Quantitative Analysis (ICP-MS) : To precisely quantify drug delivery, the platinum (Pt) content in the excised tumors and organs is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

Conclusion

The preclinical data on this compound present a compelling case for its potential as a therapeutic agent to overcome a critical mechanism of chemoresistance in cancer. By combining the DNA-damaging activity of cisplatin with the mutant p53-degrading capability of fluvastatin into a single prodrug, this compound effectively resensitizes resistant cancer cells. The nanoparticle formulation enhances its delivery and efficacy, as demonstrated by potent in vitro cytotoxicity and significant in vivo tumor suppression in p53-mutant NSCLC models. This targeted, dual-action approach represents a promising strategy for improving outcomes in patients who have developed resistance to conventional platinum-based chemotherapy. Further investigation is warranted to translate these preclinical findings into clinical applications.

References

- 1. Cisplatin for cancer therapy and overcoming chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluplatin: A Technical Guide to a Novel Bifunctional Anticancer Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin has long been a cornerstone of cancer chemotherapy, yet its efficacy is often hindered by intrinsic and acquired resistance, frequently linked to mutations in the tumor suppressor protein p53. In response to this challenge, a novel prodrug, Fluplatin, has been developed, combining the cytotoxic power of cisplatin with the p53-modulating activity of fluvastatin. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of this compound, with a focus on its nanoparticle formulation, this compound@PEG-PE. We present detailed experimental protocols, quantitative data on its efficacy, and a comprehensive analysis of its mechanism of action, which involves the targeted degradation of mutant p53 and the induction of endoplasmic reticulum stress, ultimately leading to apoptotic cancer cell death. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering insights into a promising new strategy to overcome chemotherapy resistance.

Introduction: The Rationale for this compound

The clinical utility of cisplatin, a potent platinum-based chemotherapeutic agent, is significantly limited by drug resistance, a major contributor to treatment failure in various cancers, including non-small cell lung cancer (NSCLC).[1][2] A key mechanism of cisplatin resistance is the mutation of the TP53 gene, which not only abrogates the tumor-suppressing function of wild-type p53 but can also lead to the accumulation of mutant p53 protein, promoting cancer progression and chemoresistance.[1][2]

Fluvastatin, a statin drug used to lower cholesterol, has been shown to mitigate some of the challenges associated with cisplatin therapy.[1] This observation led to the innovative design of this compound, a prodrug that chemically links cisplatin and fluvastatin.[3] The core concept is to deliver both agents simultaneously to the tumor site, where they can act synergistically to overcome resistance. To enhance its delivery and stability, this compound is formulated into nanoparticles by self-assembly and encapsulation with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE), creating this compound@PEG–PE nanoparticles (FP NPs).[1][2]

Synthesis and Formulation

Synthesis of this compound Prodrug

The synthesis of this compound involves a two-step process, starting with the preparation of a dechlorinated cisplatin intermediate, followed by a coordination reaction with fluvastatin. The molar ratio of fluvastatin to cisplatin is crucial for the synergistic effect and has been optimized to 2:1.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of Dechlorinated Cisplatin. Cisplatin is dissolved in deionized water. The solution is then reacted to remove the chloride ligands, forming a reactive aqua-cisplatin complex.

-

Step 2: Coordination with Fluvastatin. Fluvastatin is added to the aqueous solution of the dechlorinated cisplatin intermediate. The reaction mixture is stirred to facilitate the coordination of fluvastatin to the platinum center, forming the this compound prodrug.

-

Purification: The final product is purified to remove unreacted starting materials and byproducts.

Note: The detailed synthesis protocol, including specific concentrations, reaction times, and purification methods, is often proprietary and may not be fully disclosed in public literature. The above is a generalized representation based on available information.

Formulation of this compound@PEG-PE Nanoparticles (FP NPs)

FP NPs are prepared through a self-assembly and encapsulation process. The amphipathic nature of this compound allows it to self-assemble in an aqueous environment, after which it is encapsulated with PEG-PE to improve its stability and pharmacokinetic profile.

Experimental Protocol: Preparation of this compound@PEG-PE Nanoparticles

-

Self-Assembly of this compound: this compound is dissolved in an organic solvent and then added dropwise to an aqueous solution under stirring. This nanoprecipitation method causes the hydrophobic portions of the this compound molecules to aggregate, forming the core of the nanoparticles.

-

PEG-PE Encapsulation: A solution of poly-(ethylene glycol)–phosphoethanolamine (PEG-PE) is added to the suspension of self-assembled this compound nanoparticles. The lipid portion of PEG-PE integrates with the nanoparticle surface, while the hydrophilic PEG chains extend into the aqueous phase, forming a protective corona.

-

Purification and Characterization: The resulting FP NPs are purified, typically by dialysis or ultrafiltration, to remove any remaining organic solvent and unencapsulated components. The size, morphology, and drug loading of the nanoparticles are then characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Efficacy and Mechanism of Action

Cytotoxicity

The cytotoxic activity of this compound and FP NPs has been evaluated in various cancer cell lines, demonstrating significantly enhanced potency compared to cisplatin alone, particularly in cisplatin-resistant cells.

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin

| Cell Line | Drug | IC50 (µM) |

| H1975 (mutant p53) | This compound | 2.24[3] |

| H1975 (mutant p53) | Cisplatin | 59.65[1] |

| A549 (wild-type p53) | This compound | 4.57[3] |

| A549 (wild-type p53) | Cisplatin | 15.54[1] |

| A549/DDP (cisplatin-resistant) | This compound | 4.51[3] |

| A549/DDP (cisplatin-resistant) | Cisplatin | 123.53[1] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., H1975, A549, A549/DDP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound, cisplatin, or control vehicle for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. This is a key mechanism of its anticancer activity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with this compound or control for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

This compound's mechanism of action is multifaceted, involving the degradation of mutant p53 and the induction of endoplasmic reticulum (ER) stress.

3.3.1. Mutant p53 Degradation

A key feature of this compound is its ability to promote the degradation of mutant p53, thereby reversing a major mechanism of cisplatin resistance.[1][2]

Experimental Protocol: Western Blot for p53 Degradation

-

Protein Extraction: Cells treated with this compound are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for p53.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p53 band intensity in this compound-treated cells indicates degradation.

3.3.2. Endoplasmic Reticulum Stress

This compound also triggers ER stress, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen, which can lead to apoptosis.[1][2]

Experimental Protocol: Western Blot for ER Stress Markers

The protocol is similar to the one described for p53, but primary antibodies specific for ER stress markers such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein) are used. An increase in the expression of these proteins indicates the induction of ER stress.

In Vivo Efficacy

The antitumor activity of this compound, particularly in its nanoparticle formulation, has been demonstrated in preclinical animal models.

Table 2: In Vivo Antitumor Activity of this compound@PEG-PE Nanoparticles

| Treatment Group | Tumor Volume (mm³) at Day 19 |

| Control | ~800 |

| Cisplatin | ~700 |

| This compound@PEG-PE NPs | 107.81 ± 10.69[1] |

Data from H1975 tumor-bearing mouse model.

Experimental Protocol: In Vivo Xenograft Model

-

Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Mice are randomized into treatment groups and administered with this compound@PEG-PE NPs, cisplatin, or a vehicle control via intravenous injection. A typical dosing schedule might be 10.49 mg/kg of this compound every three days for a total of five doses.[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion and Future Directions

This compound represents a promising, rationally designed anticancer prodrug that addresses the critical challenge of cisplatin resistance in p53-mutated tumors. Its dual-action mechanism, involving both direct cytotoxicity and modulation of key resistance pathways, offers a significant advantage over conventional platinum-based therapies. The nanoparticle formulation, this compound@PEG-PE, further enhances its therapeutic potential by improving its delivery and stability.

The data presented in this technical guide provides a strong foundation for the continued development of this compound. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a clear safety profile. Further elucidation of the intricate signaling pathways affected by this compound will provide deeper insights into its mechanism of action and may reveal biomarkers for patient selection. Ultimately, the successful translation of this compound from preclinical models to clinical trials holds the promise of a new and effective treatment option for patients with resistant cancers.

References

Fluplatin's Impact on the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a common feature in many human cancers, often leading to therapeutic resistance. Fluplatin, a novel prodrug combining cisplatin and fluvastatin, has emerged as a promising agent that overcomes chemoresistance in non-small cell lung cancer (NSCLC) by targeting mutant p53. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on the p53 signaling pathway. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The p53 Signaling Pathway and Cancer

The p53 protein, often termed the "guardian of the genome," is a transcription factor that regulates the expression of genes involved in crucial cellular processes such as DNA repair, cell cycle arrest, and apoptosis.[1][2] In response to cellular stress, such as DNA damage, p53 is activated and can halt the cell cycle to allow for repairs or, if the damage is too severe, initiate programmed cell death, thereby preventing the proliferation of cells with genomic instability.[2][3]

The p53 signaling pathway is tightly regulated. Under normal conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2.[1] Upon cellular stress, post-translational modifications of p53 disrupt its interaction with MDM2, leading to p53 stabilization, accumulation, and activation. Activated p53 then translocates to the nucleus and binds to the promoter regions of its target genes to exert its tumor-suppressive functions.[4]

Mutations in the TP53 gene are the most frequent genetic alterations in human cancers.[1] These mutations can lead to a loss of p53's tumor-suppressive function and, in some cases, a gain-of-function that promotes cancer progression and chemoresistance.[5] Mutant p53 proteins often accumulate to high levels in tumor cells, contributing to uncontrolled cell growth and resistance to conventional therapies like cisplatin.[6]

This compound: A Novel Prodrug Targeting Mutant p53

This compound is a prodrug synthesized from cisplatin and fluvastatin.[7] This innovative combination is designed to address the challenge of cisplatin resistance in cancers harboring p53 mutations.[8] Cisplatin is a widely used chemotherapeutic agent that exerts its anticancer effects primarily by inducing DNA damage, which in turn activates the p53 pathway. However, its efficacy is often limited by chemoresistance, particularly in tumors with mutated p53.[8] Fluvastatin, a statin drug, has been shown to mitigate this resistance.[8]

The nanoparticle formulation of this compound, referred to as FP NPs, is designed for enhanced delivery and efficacy. These nanoparticles can self-assemble and are encapsulated with poly-(ethylene glycol)-phosphoethanolamine (PEG-PE).[7]

Mechanism of Action: this compound's Effect on the p53 Signaling Pathway

This compound, delivered as FP NPs, exerts its anticancer effects through a multi-pronged attack on the p53 signaling pathway, particularly in cells with mutant p53. The core mechanisms include the degradation of mutant p53 and the induction of endoplasmic reticulum (ER) stress.[7][8]

Degradation of Mutant p53

A key mechanism of this compound's action is its ability to induce the degradation of mutant p53 (mutp53).[8] Unlike wild-type p53, which is regulated by MDM2-mediated degradation, mutp53 often escapes this control and accumulates in cancer cells.[6] this compound promotes the ubiquitination of mutp53, marking it for degradation by the proteasome.[8] This degradation relieves the oncogenic gain-of-function effects of mutp53 and can restore sensitivity to cisplatin-induced DNA damage.[7][8] Importantly, this degradation appears to be selective for mutp53, as wild-type p53 (wtp53) is not degraded by this mechanism.[8]

Induction of Endoplasmic Reticulum Stress

This compound nanoparticles have been shown to predominantly accumulate in the endoplasmic reticulum, where they trigger significant ER stress.[8] ER stress activates the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis. However, prolonged or severe ER stress can lead to the induction of apoptosis.[9][10] The induction of ER stress by this compound contributes to its tumor-killing effect, acting in concert with the degradation of mutp53 to drive cancer cells towards apoptosis.[7][8]

Quantitative Data on this compound's Efficacy

The efficacy of this compound nanoparticles (FP NPs) has been quantitatively assessed in various non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a significantly enhanced potency of FP NPs compared to cisplatin alone, particularly in cells with p53 mutations.

| Cell Line | p53 Status | IC50 of FP NPs (μM) | IC50 of Cisplatin (μM) |

| H1975 | Mutant | 2.24 ± 0.20 | 59.65 ± 2.51 |

| A549 | Wild-type | 4.57 ± 0.18 | 15.54 ± 0.92 |

| A549/DDP | Mutant | 4.51 ± 0.21 | 123.53 ± 5.22 |

| Data sourced from Bi YY, et al. Nat Commun. 2024.[8] |

These data highlight the potent antitumor effect of FP NPs across different NSCLC cell lines and underscore its particular effectiveness in overcoming cisplatin resistance in cells with mutant p53.[8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the impact of this compound on the p53 signaling pathway. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound, cisplatin, or control vehicle and incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Principle: This technique uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed using antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-ubiquitin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protein Interaction Analysis: Immunoprecipitation

Immunoprecipitation (IP) is used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. For studying this compound's effect, IP can be used to assess the ubiquitination of p53.

Principle: An antibody specific to the target protein is used to capture the protein from a lysate. The antibody-protein complex is then pulled down using protein A/G-conjugated beads.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-p53) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-ubiquitin).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Harvesting: Harvest treated and control cells, including any floating cells in the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Endoplasmic reticulum stress stimulates p53 expression through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Endoplasmic reticulum stress and quality control in relation to cisplatin resistance in tumor cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Fluplatin Nanoparticles (FP NPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluplatin nanoparticles (FP NPs) are a novel drug delivery system designed to overcome chemoresistance in cancers with mutant p53, such as non-small cell lung cancer (NSCLC).[1][2] This system utilizes a prodrug, "this compound," which is synthesized from cisplatin and fluvastatin.[1][2] The combination of these two agents in a single nanoparticle formulation allows for the targeted degradation of mutant p53 (mutp53) and the induction of endoplasmic reticulum stress (ERS), leading to enhanced tumor suppression.[1][2]

These notes provide a detailed protocol for the synthesis of the this compound prodrug and its subsequent formulation into PEGylated nanoparticles (FP NPs). Also included are protocols for the characterization and in vitro evaluation of the nanoparticles.

Physicochemical and Cytotoxicity Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis and performance of this compound nanoparticles.

Table 1: Formulation and Physicochemical Properties of this compound Nanoparticles

| Parameter | Value | Reference |

| Fluvastatin:Cisplatin Molar Ratio (for Prodrug Synthesis) | 2:1 | [1] |

| This compound Prodrug Synthesis Yield | 64.18% | [1] |

| This compound:PEG–PE Mass Ratio (for FP NP Assembly) | 5:1 | [1] |

| This compound NPs (F NPs - Uncoated) | ||

| Average Particle Size (DLS) | 11.05 ± 0.13 nm | [1] |

| This compound@PEG-PE NPs (FP NPs - Final Product) | ||

| Average Particle Size (DLS) | 101.55 ± 0.65 nm | [1] |

| Zeta Potential | -4.54 ± 0.18 mV | [1] |

| Encapsulation Efficiency | 96.15 ± 1.98% | [1] |

Table 2: In Vitro Cytotoxicity (IC50 Values) of FP NPs vs. Cisplatin

| Cell Line | p53 Status | IC50 of FP NPs (µM) | IC50 of Cisplatin (µM) | Reference |

| H1975 | Mutant | 2.24 ± 0.20 | 59.65 ± 2.51 | [1] |

| A549/DDP | Mutant | 4.51 ± 0.21 | 123.53 ± 5.22 | [1] |

| A549 | Wild-Type | 4.57 ± 0.18 | 15.54 ± 0.92 | [1] |

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound Prodrug

This protocol describes the coordination reaction between fluvastatin and cisplatin to synthesize the this compound prodrug. The synergistic effects of fluvastatin and cisplatin are optimized at a 2:1 molar ratio to maximize the synthesis of the final product.[1]

Materials:

-

Cisplatin

-

Fluvastatin

-

Appropriate solvents for coordination reaction (e.g., DMF, DMSO, Water)

Equipment:

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., column chromatography or recrystallization setup)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Dissolve fluvastatin and cisplatin in a suitable solvent system at a 2:1 molar ratio.

-

Allow the coordination reaction to proceed under controlled temperature and stirring for a specified duration to ensure completion.

-

Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

-

Upon completion, purify the resulting this compound prodrug from unreacted precursors and byproducts using standard purification methods.

-

Characterize the final product to confirm its structure and purity. The reported yield for this two-step process is approximately 64.18%.[1]

Protocol 2: Preparation of this compound@PEG-PE Nanoparticles (FP NPs)

This protocol details the self-assembly of the this compound prodrug into core nanoparticles (F NPs) and their subsequent encapsulation with PEG-PE to form the final, stable FP NPs.[1]

Materials:

-

Synthesized this compound prodrug

-

Poly(ethylene glycol)–phosphoethanolamine (PEG-PE)

-

Deionized water or suitable buffer

Equipment:

-

Beakers or vials

-

Magnetic stirrer or sonicator

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Self-Assembly of F NPs: Dissolve the this compound prodrug in an appropriate solvent. The prodrug is designed to self-assemble into core nanoparticles (F NPs) in an aqueous solution, driven primarily by hydrophobic forces and coordination bonds.[1] The resulting F NPs have an average particle size of approximately 11.05 nm.[1]

-

Encapsulation with PEG-PE: Prepare a solution of PEG-PE in deionized water.

-

Add the PEG-PE solution to the F NP suspension. The mass ratio of this compound to PEG-PE should be 5:1.[1]

-

Allow the mixture to self-assemble under gentle stirring. The PEG-PE will coat the surface of the F NPs, primarily through hydrophobic interactions, to form the final FP NPs.[1]

-

The final FP NP suspension is ready for characterization and use.

Protocol 3: Nanoparticle Characterization

This protocol outlines the method for determining the size, and zeta potential of the prepared nanoparticles using Dynamic Light Scattering (DLS).

Equipment:

-

Zetasizer or similar DLS instrument

-

Cuvettes for size and zeta potential measurements

Procedure:

-

Dilute a small aliquot of the FP NP suspension in deionized water to an appropriate concentration for DLS analysis.

-

Particle Size Measurement: Place the diluted sample in a size-measurement cuvette and analyze using the DLS instrument to determine the average hydrodynamic diameter and polydispersity index (PDI).

-

Zeta Potential Measurement: Place the diluted sample in a zeta potential cuvette and measure the electrophoretic mobility to determine the surface charge.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes how to assess the antitumor effect of the FP NPs in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1975, A549, A549/DDP)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

FP NPs and free cisplatin for comparison

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of FP NPs, cisplatin, and other control formulations in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different drug concentrations.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for the synthesis of this compound prodrug and formulation of FP NPs.

Caption: Proposed mechanism of action for this compound Nanoparticles (FP NPs).

References

Application Notes and Protocols: Encapsulation of Fluplatin with PEG-PE Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluplatin is a novel prodrug that combines cisplatin and fluvastatin, demonstrating significant antitumor activity, particularly in overcoming chemoresistance in non-small cell lung cancer (NSCLC).[1][2] The encapsulation of this compound within a polyethylene glycol-phosphatidylethanolamine (PEG-PE) shell to form this compound@PEG-PE nanoparticles (FP NPs) enhances its therapeutic potential.[1] This delivery system is designed to improve drug stability, circulation time, and tumor accumulation, while the unique mechanism of action of this compound targets mutant p53 (mutp53) and induces endoplasmic reticulum (ERS) stress, leading to apoptosis in cancer cells.[1]

These application notes provide a detailed overview of the methodology for encapsulating this compound using a PEG-PE-based self-assembly technique, along with protocols for characterization and in vitro evaluation.

Data Presentation

Quantitative Analysis of this compound@PEG-PE Nanoparticles

The following tables summarize the key quantitative data for this compound@PEG-PE nanoparticles. Table 1 presents the cytotoxic activity of this compound, while Table 2 provides typical physicochemical characteristics of PEG-PE encapsulated nanoparticles based on literature, as specific data for this compound@PEG-PE nanoparticles are not fully available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | p53 Status | IC₅₀ (µM) |

| H1975 | Mutant | 2.24[2] |

| A549 | Wild-Type | 4.57[2] |

| A549/DDP (Cisplatin-Resistant) | Mutant | 4.51[2] |

Table 2: Typical Physicochemical Properties of PEG-PE Encapsulated Nanoparticles

| Parameter | Typical Value Range | Method of Analysis |

| Particle Size (diameter) | 50 - 200 nm[3][4][5] | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2[4][6] | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV[3][6][7] | Dynamic Light Scattering (DLS) |

| Drug Loading Content (DLC) | 5 - 20% | High-Performance Liquid Chromatography (HPLC) |

| Encapsulation Efficiency (EE) | > 80% | High-Performance Liquid Chromatography (HPLC) |

Note: The values in Table 2 are representative of similar drug-loaded PEG-PE based nanoparticle systems and should be considered as expected ranges for this compound@PEG-PE nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Prodrug

Disclaimer: This is a representative protocol based on the synthesis of similar platinum-based prodrugs.[8][9]

Objective: To synthesize the this compound prodrug from cisplatin and fluvastatin.

Materials:

-

Cisplatin

-

Fluvastatin

-

Dimethylformamide (DMF)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Stir plate and stir bars

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Activation of Cisplatin:

-

Dissolve cisplatin in deionized water.

-

Add a molar equivalent of silver nitrate to the cisplatin solution to remove the chloride ligands.

-

Stir the reaction mixture in the dark for 24 hours.

-

Remove the precipitated silver chloride by filtration. The filtrate contains the aquated cisplatin complex.

-

-

Prodrug Formation:

-

Dissolve fluvastatin in DMF.

-

Slowly add the aqueous solution of activated cisplatin to the fluvastatin solution under constant stirring.

-

Allow the reaction to proceed for 48-72 hours at room temperature.

-

-

Purification:

-

The resulting this compound prodrug can be purified by dialysis against deionized water to remove unreacted starting materials and solvent.

-

Lyophilize the purified solution to obtain the solid this compound prodrug.

-

Protocol 2: Preparation of this compound@PEG-PE Nanoparticles

Disclaimer: This is a representative protocol based on the self-assembly and PEG-PE coating of nanoparticles.[10][11][12]

Objective: To encapsulate the this compound prodrug within a PEG-PE shell via a self-assembly and nanoprecipitation method.

Materials:

-

This compound prodrug

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Stir plate and stir bars

-

Syringe pump

Procedure:

-

Preparation of Organic Phase:

-

Dissolve the this compound prodrug and DSPE-PEG2000 in DMSO at a predetermined ratio (e.g., 1:2 w/w).

-

-

Nanoprecipitation and Self-Assembly:

-

Place a volume of deionized water in a beaker and stir vigorously.

-

Using a syringe pump, add the this compound/DSPE-PEG2000 solution dropwise into the deionized water. The hydrophobic interactions will drive the self-assembly of this compound into a core, which is then encapsulated by the amphiphilic DSPE-PEG2000.

-

-

Purification and Concentration:

-

Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated drug.

-

The purified this compound@PEG-PE nanoparticle suspension can be concentrated using ultrafiltration if necessary.

-

Protocol 3: Characterization of this compound@PEG-PE Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

Methods:

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the nanoparticle suspension in deionized water.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

-

Morphology:

-

Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). A negative staining agent (e.g., uranyl acetate) may be used.

-

-

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the nanoparticles.

-

Disrupt a known amount of nanoparticles using a suitable solvent (e.g., DMSO or a solvent that dissolves both the polymer and the drug).

-

Quantify the amount of this compound in the disrupted solution using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., UV-Vis or mass spectrometry).

-

Visualizations

Experimental Workflow